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Compound of Interest

Compound Name: 3-Chloro-2-(methylsulfanyl)phenol

CAS No.: 406935-22-6

Cat. No.: B3351916 Get Quote

CAS Registry Number: 406935-22-6 Molecular Formula: C₇H₇ClOS Molecular Weight: 174.65

g/mol

Nomenclature & Chemical Identity
Precise nomenclature is the bedrock of chemical communication. For 3-Chloro-2-
(methylsulfanyl)phenol, the name is constructed based on the 2013 IUPAC

recommendations, prioritizing the principal functional group and minimizing locant numbers.

Systematic Derivation
The nomenclature follows a strict hierarchy of operations:

Principal Functional Group (Suffix): The hydroxyl group (-OH) attached to the benzene ring

takes priority, designating the parent structure as phenol.[1] The carbon atom bonded to the -

OH is automatically assigned position C1.

Substituent Identification:

Chloro: A chlorine atom substituent.[2][3]

Methylsulfanyl: A -S-CH₃ group (historically "methylthio"). IUPAC prefers methylsulfanyl to

explicitly denote the sulfur linkage.
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Numbering (Locants): The ring is numbered to give the lowest possible locant set to

substituents.

Path A (Clockwise): -OH (1), -SMe (2), -Cl (3). Set: 1, 2, 3.

Path B (Counter-clockwise): -OH (1), -Cl (5), -SMe (6). Set: 1, 5, 6.

Decision: Path A is chosen (2 < 5).

Alphabetization: Substituents are listed alphabetically (ignoring prefixes like di-, tri-, but

counting the 'c' in chloro and 'm' in methyl). Chloro precedes Methylsulfanyl.[4]

Final IUPAC Name: 3-Chloro-2-(methylsulfanyl)phenol

Structural Visualization (DOT)
The following diagram illustrates the priority rules and spatial arrangement.
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Figure 1: Logical derivation of the IUPAC name based on substituent priority and locant

minimization.

Chemoinformatics & Physical Properties
Understanding the physicochemical profile is critical for applications in drug discovery,

particularly regarding lipophilicity and hydrogen bonding potential.
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Property Value / Description Significance in Research

LogP (Predicted) ~2.8 - 3.1

Indicates moderate

lipophilicity; suitable for CNS

drug scaffolds.

pKa (Predicted) ~8.5 - 9.0

The ortho-SMe group may

form an intramolecular H-bond

with the phenol OH, slightly

increasing acidity compared to

unsubstituted phenol (pKa

9.95).

H-Bond Donors 1 The phenolic hydroxyl.

H-Bond Acceptors 2
The oxygen (OH) and the

sulfur (SMe).

Appearance
Colorless to pale yellow

liquid/oil

Typical for ortho-substituted

phenols with low melting

points.

InChI Key
VORCVBCBFKNSLT-

UHFFFAOYSA-N

Unique digital identifier for

database integration.

Synthetic Methodology (High-Fidelity Protocol)
Direct electrophilic substitution on 3-chlorophenol is often non-selective. For high-purity

synthesis required in pharmaceutical research, a Directed Ortho-Metalation (DoM) strategy is

the gold standard. This method exploits the synergistic directing effects of the oxygen and

chlorine atoms to selectively functionalize the C2 position.

Reaction Pathway
The synthesis involves protecting the phenol, lithiating at the C2 position (sandwiched between

two directing groups), and quenching with a sulfur electrophile.
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Starting Material:
3-Chlorophenol

Step 1: Protection
(MOM-Cl, DIPEA)

Intermediate:
1-Chloro-3-(methoxymethoxy)benzene

Step 2: Directed Ortho-Lithiation
(n-BuLi, -78°C)

Synergistic Directing Effect

Lithiated Species:
(Li at C2 position)

Step 3: Sulfenylation
(MeSSMe - Dimethyl Disulfide)

Protected Product

Step 4: Deprotection
(HCl/MeOH)

Target:
3-Chloro-2-(methylsulfanyl)phenol
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Figure 2: Directed Ortho-Metalation (DoM) pathway for regioselective synthesis.
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Detailed Experimental Protocol
Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using

anhydrous solvents.

Step 1: Phenol Protection (MOM Ether Formation)

Dissolve 3-chlorophenol (10 mmol) in anhydrous DCM (30 mL) at 0°C.

Add DIPEA (15 mmol) followed by dropwise addition of chloromethyl methyl ether (MOM-Cl)

(12 mmol). Caution: MOM-Cl is a carcinogen.

Stir at room temperature for 4 hours. Quench with water, extract with DCM, and concentrate.

[5][6] Yields 1-chloro-3-(methoxymethoxy)benzene.

Step 2 & 3: Lithiation and Sulfenylation

Dissolve the protected intermediate (5 mmol) in anhydrous THF (20 mL) and cool to -78°C

(dry ice/acetone bath).

Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes.

Mechanism:[7] The MOM group and the Cl atom both acidify the C2 proton, ensuring

exclusive deprotonation at this position.

Stir at -78°C for 1 hour.

Add Dimethyl disulfide (MeSSMe) (1.5 eq) dropwise.

Allow the mixture to warm to room temperature slowly over 2 hours.

Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.[8]

Step 4: Deprotection

Dissolve the crude residue in Methanol (10 mL).

Add 6M HCl (2 mL) and reflux for 1 hour.
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Neutralize with NaHCO₃, extract, and purify via silica gel flash chromatography

(Hexanes/EtOAc gradient).

Applications in Drug Discovery
The 3-Chloro-2-(methylsulfanyl)phenol scaffold serves as a high-value "fragment" in

medicinal chemistry.

Bioisosterism & Scaffold Hopping
Intramolecular Hydrogen Bonding: The sulfur atom at the ortho position can accept a

hydrogen bond from the phenol -OH. This "locks" the conformation of the molecule,

mimicking planar bicyclic heterocycles (like benzofuran or indole) but with different solubility

properties.

Metabolic Stability: The chlorine at C3 blocks metabolic hydroxylation at that position, while

the SMe group provides a soft nucleophilic center that can be oxidized to sulfoxides (S=O) or

sulfones (O=S=O) in vivo, offering a tunable polarity switch during lead optimization.

Precursor Utility
This compound is a specific precursor for:

Benzoxathiole derivatives: Cyclization between the OH and SMe groups.

Agrochemicals: Many herbicides utilize substituted thiophenols to inhibit specific plant

enzymes (e.g., HPPD inhibitors).

Kinase Inhibitors: The phenol moiety often mimics the ATP adenine ring in kinase binding

pockets, forming key hinge-region interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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